Cyanine5.5 amine
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Overview
Description
Cyanine5.5 amine is a functionalized cyanine dye containing a free amine group. This compound is part of the cyanine dye family, which is known for its applications in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is a near-infrared (NIR) fluorescent dye with an excitation peak at 648 nm and an emission peak at 710 nm . It is particularly useful for live organism imaging and applications requiring low fluorescence background .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine5.5 amine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye precursor with an amine-containing reagent. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyanine5.5 amine undergoes various chemical reactions, including:
Substitution Reactions: The free amine group can react with electrophiles such as NHS esters and epoxides to form stable conjugates.
Oxidation and Reduction: Cyanine dyes can undergo oxidation and reduction reactions, although these are less common for this compound due to its stable structure.
Common Reagents and Conditions
NHS Esters: Used for conjugation with the amine group.
Epoxides: React with the amine group to form stable products.
Organic Solvents: DMF and DMSO are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with various biomolecules, such as proteins and nucleic acids. These conjugates are used in fluorescence imaging and other biochemical applications .
Scientific Research Applications
Cyanine5.5 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in live cell imaging and tracking of biological processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent dyes for imaging and labeling purposes
Mechanism of Action
The mechanism of action of Cyanine5.5 amine involves its ability to fluoresce when excited by light at a specific wavelength. The free amine group allows it to be conjugated with various biomolecules, enabling targeted imaging and tracking. The fluorescence properties of this compound are influenced by its electronic environment, making it a versatile tool for various applications .
Comparison with Similar Compounds
Cyanine5.5 amine is unique among cyanine dyes due to its near-infrared fluorescence properties and low fluorescence background. Similar compounds include:
Cyanine5 amine: Another cyanine dye with similar properties but different excitation and emission peaks.
Cyanine7 amine: A cyanine dye with longer wavelength fluorescence properties.
Sulfo-Cyanine5.5 amine: A water-soluble variant of this compound with enhanced hydrophilicity.
These compounds share similar applications but differ in their specific fluorescence properties and solubility characteristics.
Biological Activity
Cyanine5.5 amine (Cy5.5 amine) is a near-infrared (NIR) fluorescent dye widely used in biological imaging and therapeutic applications due to its unique optical properties and versatility in conjugation with various biomolecules. This article provides a comprehensive overview of the biological activity of Cy5.5 amine, including its distribution, cellular uptake, and applications in research and clinical settings.
This compound is characterized by the following chemical properties:
- Chemical Formula : C46H58Cl2N4O
- Molecular Weight : 753.88 g/mol
- Extinction Coefficient : 209,000
- Solubility : Moderate in water; good in polar organic solvents (DMF, DMSO, alcohols)
- Excitation/Emission Maxima : 684 nm / 710 nm
- Quantum Yield : 0.2
These properties make Cy5.5 amine suitable for various applications, including live-cell imaging and as a component in drug delivery systems .
Biological Distribution and Kinetics
Research has demonstrated that the biodistribution of Cy5.5 amine varies significantly based on its formulation and the method of administration. Notably, studies have shown that free Cy5.5 dye exhibits rapid clearance from the body, predominantly accumulating in organs such as the liver, lungs, and kidneys shortly after injection.
Case Study: Biodistribution Analysis
A study conducted on murine models revealed the following findings regarding the biodistribution of free Cy5.5:
Time Post-Injection | Organ | Relative Fluorescence Intensity |
---|---|---|
0.5 h | Liver | High |
1 day | Lung | Moderate |
7 days | Stomach | High |
28 days | Spleen | Low |
The fluorescence intensity was notably highest in the liver at 0.5 hours post-injection but decreased significantly by 1 day post-injection. Conversely, some organs maintained low levels of fluorescence for up to 28 days .
Cellular Uptake Mechanisms
The uptake of Cy5.5 amine into cells is influenced by its chemical structure and the presence of conjugated moieties. The dye can be conjugated with various functionalities, enhancing its cellular uptake and specificity towards target cells.
Active Loading into Liposomes
Recent research indicated that using ammonium sucrose octasulfate as a trapping agent allows for nearly complete encapsulation of Cy5.5 derivatives within liposomes. This method results in significant fluorescence enhancement upon liposome rupture, demonstrating effective cellular uptake mechanisms .
Applications in Research
Cy5.5 amine has found extensive applications across multiple fields:
- In Vivo Imaging : Its NIR properties enable deep tissue imaging with minimal background fluorescence.
- Drug Delivery Systems : Conjugation with therapeutic agents enhances targeting capabilities.
- Tumor Detection : Studies have shown that Cy5.5 can effectively visualize tumors in animal models due to its high contrast against surrounding tissues .
Properties
Molecular Formula |
C46H58Cl2N4O |
---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |
InChI Key |
KVJPEAWDFIBHDL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Origin of Product |
United States |
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